The compound is classified as an alkaloid due to its nitrogen-containing structure, which is common among many biologically active compounds. Its systematic name reflects its stereochemistry and molecular framework, which is critical for its biological activity.
The synthesis of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one predominantly involves two main stages:
In industrial settings, the synthesis may be optimized using continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
The molecular formula of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one is with a molecular weight of approximately 215.3 g/mol. The compound features a bicyclic structure comprising a nitrogen atom integrated into the carbon skeleton.
The stereochemistry indicated by the (1R,5S) notation suggests specific spatial arrangements that are crucial for its biological interactions.
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one can participate in various chemical reactions:
The mechanism of action of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one primarily involves its role as an inhibitor of the enzyme 11 beta-hydroxysteroid dehydrogenase type 1. By fitting into the active site of this enzyme, it blocks substrate access and alters metabolic pathways associated with steroid metabolism.
This inhibition can lead to various therapeutic effects, including modulation of cortisol levels and potential applications in treating conditions related to metabolic syndrome and stress response disorders .
The physical and chemical properties of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one include:
Property | Value |
---|---|
Molecular Formula | C14H17NO |
Molecular Weight | 215.3 g/mol |
Purity | 97% |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties suggest that the compound has favorable characteristics for use in various chemical reactions and potential pharmaceutical formulations .
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one has significant potential in scientific research and medicinal applications:
This compound's diverse applications highlight its importance in both academic research and potential therapeutic developments .
The construction of the stereodefined 8-azabicyclo[3.2.1]octane framework necessitates precise stereocontrol at bridgehead carbons. (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-one is synthesized through modified Robinson tropinone synthesis with benzylamine substitution. This biomimetic approach employs succinaldehyde, acetonedicarboxylic acid, and benzylamine (instead of methylamine) under buffered aqueous conditions (pH 5-6), achieving the bicyclic core via intramolecular Mannich condensation followed by decarboxylation . The reaction proceeds through a critical N-benzyl-Δ¹-pyrrolinium cation that dictates stereoselectivity at the C1 and C5 positions . Alternative vinyl aziridine rearrangement methodologies offer enhanced stereofidelity: Diastereomeric phthalimide-protected vinyl aziridines derived from cycloheptadiene precursors undergo Lewis acid-catalyzed (e.g., BF₃·OEt₂) sigmatropic rearrangement, yielding the target scaffold with >90% diastereomeric excess when conducted at -78°C in anhydrous toluene .
Table 1: Comparative Stereoselective Synthetic Approaches
Methodology | Key Intermediate | Temperature | Diastereomeric Excess | Overall Yield |
---|---|---|---|---|
Modified Robinson | N-Benzyl-Δ¹-pyrrolinium cation | 25°C | 75-80% | 30-35% |
Vinyl Aziridine Rearrangement | Phthalimido vinyl aziridine | -78°C | >90% | 55-60% |
Ring-Closing Metathesis | Diallyl pyrrolidine derivative | 40°C | 85% | 65% |
Ring-closing metathesis (RCM) provides a contemporary route featuring Grubbs II catalyst-mediated cyclization of N-benzyl-diallyl pyrrolidine precursors. This method delivers the bicyclic enone with 85% de, which undergoes regioselective hydrogenation (Pd/C, H₂) to afford the saturated ketone . Crystallographic analysis confirms the (1R,5S) configuration, revealing a chair-boat conformation with the benzyl group equatorial to the nitrogen bridgehead. Key bond lengths include N1-C8 (1.486 Å) and C3=O (1.214 Å), consistent with tropinone derivatives .
Nitrogen functionalization of the tropane core is pivotal for diversifying pharmacological profiles. Benzylation of nortropinone salts employs benzyl bromide under phase-transfer conditions (50% NaOH, tetrabutylammonium bromide, CH₂Cl₂), yielding the title compound in >85% purity [3] . Competitive O-alkylation is suppressed by kinetic control through slow benzyl bromide addition at 0°C [3]. For alternative N-substituents, reductive amination proves superior: Nortropinone reacts with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in methanol/acetic acid (4:1) followed by NaBH₃CN reduction, producing N-arylalkyl derivatives in 70-78% yield .
Notably, allylation using allyl bromide generates labile intermediates susceptible to Claisen rearrangement. When conducted in DMF with K₂CO₃ at 80°C, N-allyl-8-azabicyclo[3.2.1]octan-3-one undergoes [3,3]-sigmatropic shift to form 6-allyl derivatives, complicating benzyl analog synthesis [3]. This contrasts sharply with benzyl group stability under identical conditions.
Table 2: N-Alkylation Efficiency Comparison
Alkylating Agent | Conditions | Byproduct Formation | Yield (1R,5S Isomer) |
---|---|---|---|
Benzyl Bromide | TBAB/50% NaOH/CH₂Cl₂, 0°C | <5% O-alkylation | 89% |
Allyl Bromide | K₂CO₃/DMF, 80°C | 40% Claisen products | 52% |
4-Nitrobenzyl Chloride | NaI/CH₃CN, reflux | 10% Dehalogenation | 75% |
Lithium coordination critically governs crystallization efficiency during nortropinone intermediate purification. The hydrochloride salt of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one forms solvated crystals with ethanol/water (1:3), exhibiting poor filtration characteristics [3]. Conversion to the lithium enolate via n-BuLi (1.1 eq, THF, -78°C) enables isolation of a hexane-THF solvate with favorable crystal habits. This complex precipitates as a microcrystalline solid upon warming to 0°C, reducing solvent inclusion to <0.5% w/w [3] .
Solvate stability profiles reveal distinct behavior: The ethanol-water solvate desolvates at 45°C with concomitant amorphization, while the lithium hexane-THF solvate retains crystallinity up to 120°C. FTIR analysis of the lithium complex shows C=O shift from 1715 cm⁻¹ (free ketone) to 1630 cm⁻¹, confirming enolate formation [3]. Anion exchange resins (e.g., Amberlyst A26 hydroxide form) efficiently regenerate the free base from lithium salts without epimerization, achieving 98.5% chemical purity after recrystallization from methyl tert-butyl ether [3].
Electronic and steric properties of N-substituents profoundly influence physicochemical and biological behavior. Benzyl-functionalized derivatives exhibit a 0.5-unit higher pKₐ (8.2) than phenyl analogs (pKₐ 7.7) due to reduced nitrogen lone pair delocalization [1] [8]. This basicity difference manifests in hydrochloride salt solubility: The benzyl derivative dissolves readily in water (82 mg/mL) versus 45 mg/mL for the phenyl congener [8]. π-Stacking capabilities were evaluated via X-ray crystallography, revealing that the benzyl phenyl ring engages in edge-to-face interactions (centroid distance 4.9 Å) absent in smaller N-alkyl variants .
Hydrophobic parameters measured by HPLC (C18 column, 20% acetonitrile/water) show benzyl substitution increases log P by 1.8 units (experimental log P = 1.8) compared to des-benzyl nortropinone [1]. This enhanced lipophilicity correlates with improved blood-brain barrier penetration in preclinical models. Electron-withdrawing substituents on the benzyl ring (e.g., 4-nitrobenzyl) diminish 11β-HSD1 inhibition potency by >10-fold compared to unsubstituted benzyl, attributed to reduced electron donation to the protonated nitrogen [1] [4].
Table 3: Electronic Effects of Benzyl Ring Substitutents
Substituent | Hammett Constant (σ) | log P | 11β-HSD1 IC₅₀ (nM) | Aqueous Solubility (mg/mL) |
---|---|---|---|---|
None (benzyl) | 0 | 1.8 | 120 | 82 |
4-Fluoro | 0.06 | 1.85 | 150 | 79 |
4-Methoxy | -0.27 | 1.45 | 95 | 68 |
4-Nitro | 0.78 | 1.35 | 1,500 | 105 |
3,5-Dimethyl | -0.14 | 2.2 | 110 | 45 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8